6-phosphonohexanoic Acid

Catalog No.
S638993
CAS No.
5662-75-9
M.F
C6H13O5P
M. Wt
196.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-phosphonohexanoic Acid

CAS Number

5662-75-9

Product Name

6-phosphonohexanoic Acid

IUPAC Name

6-phosphonohexanoic acid

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

InChI

InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11)

InChI Key

SYFTUNQVCGSBOV-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCP(=O)(O)O

Synonyms

6-phosphonohexanoic acid

Canonical SMILES

C(CCC(=O)O)CCP(=O)(O)O

Bone Regeneration:

Studies suggest that 6-PHA can stimulate bone formation. In vitro experiments have shown that 6-PHA promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation []. Additionally, research on animals with bone defects indicates that 6-PHA may enhance bone regeneration [].

Treatment of Metabolic Disorders:

6-PHA has been explored for its potential role in managing metabolic disorders like diabetes and obesity. Studies suggest that 6-PHA might improve insulin sensitivity and glucose metabolism [, ]. However, further research is needed to understand the underlying mechanisms and translate these findings into effective clinical applications.

Material Science Applications:

-PHA possesses unique properties that make it interesting for material science research. It can be used as a building block for the development of biocompatible materials for various applications, including drug delivery systems and tissue engineering scaffolds.

Other Areas of Investigation:

-PHA is also being investigated for its potential applications in other areas, including:

  • Antimicrobial activity: Studies suggest that 6-PHA might exhibit some antimicrobial properties.
  • Cancer research: Preliminary research suggests that 6-PHA might have anti-cancer effects. However, more studies are needed to understand its potential and mechanisms of action.

6-Phosphonohexanoic acid is an alkylphosphonic acid characterized by the molecular formula C₆H₁₃O₅P and a molecular weight of 196.14 g/mol. It is a white solid that is soluble in both water and organic solvents, exhibiting strong acidic properties. The compound contains a phosphonic acid group and a carboxylic acid group, which contribute to its reactivity and ability to form self-assembled monolayers (SAMs) on various surfaces .

PHA's primary mechanism of action in scientific research lies in its ability to form self-assembled monolayers (SAMs) on various surfaces []. These SAMs can modify the surface properties, such as wettability, adhesion, and charge []. The specific mechanism of action depends on the intended application. For example, in biosensor design, PHA SAMs can be used to immobilize biomolecules on a surface, facilitating their detection [].

Typical of phosphonic acids:

  • Deprotonation: In aqueous solutions, it exists predominantly in its ionic form, where the acidic protons are released, making it a strong acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in various synthetic applications.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming amides or esters, respectively.

These reactions make 6-phosphonohexanoic acid versatile for further chemical modifications and applications in materials science and biochemistry.

6-Phosphonohexanoic acid has been studied for its biological activities, particularly in relation to its potential as a biochemical probe. Its structure allows it to interact with biological molecules, influencing cellular processes. Research indicates that it may have implications in proteomics and cellular signaling pathways due to its ability to form stable interactions with proteins .

The synthesis of 6-phosphonohexanoic acid can be achieved through several methods:

  • Phosphonylation of Hexanoic Acid: This method involves the reaction of hexanoic acid with phosphorus-containing reagents, such as phosphorus trichloride or phosphoric acid derivatives.
  • Direct Phosphorylation: Hexanoic acid can be phosphorylated using phosphorus oxychloride under controlled conditions to yield 6-phosphonohexanoic acid.
  • Chemical Modification: Starting from simpler phosphonic acids, further chemical modifications can lead to the formation of 6-phosphonohexanoic acid.

Each method varies in efficiency and yield, making it important to select the appropriate synthesis pathway based on the desired application.

6-Phosphonohexanoic acid has several notable applications:

  • Self-Assembled Monolayers: It is widely used in creating self-assembled monolayers on surfaces for applications in nanotechnology and materials science.
  • Biochemical Research: Its ability to interact with proteins makes it valuable in proteomics and other biochemical studies.
  • Surface Modification: The compound is employed for modifying surfaces in various industrial applications, enhancing properties such as adhesion and hydrophilicity.

Interaction studies involving 6-phosphonohexanoic acid focus on its binding affinity with various biomolecules. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between 6-phosphonohexanoic acid and proteins.
  • Nuclear Magnetic Resonance Spectroscopy: To elucidate structural interactions at the molecular level.
  • Mass Spectrometry: For characterizing binding events and understanding the dynamics of interactions.

These studies contribute significantly to understanding how 6-phosphonohexanoic acid functions within biological systems.

Several compounds share structural similarities with 6-phosphonohexanoic acid, including:

Compound NameMolecular FormulaKey Features
L-(+)-2-Amino-6-phosphonohexanoic AcidC₆H₁₄NO₅PContains an amino group; involved in neurotransmission studies .
Phosphoric AcidH₃PO₄A stronger acid; used widely in fertilizers and food processing.
Hexanoic AcidC₆H₁₂OA fatty acid; used in the production of esters for flavorings.

Uniqueness of 6-Phosphonohexanoic Acid

What distinguishes 6-phosphonohexanoic acid from these compounds is its unique combination of both phosphonic and carboxylic functional groups, which allows it to serve as a versatile agent in biochemical applications while also forming stable self-assembled monolayers. Its dual functionality enhances its utility in both synthetic chemistry and biological research, making it a compound of significant interest across multiple fields.

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-phosphonohexanoic Acid

Dates

Modify: 2023-08-15

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